Technical Documentation Center

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole
  • CAS: 663909-18-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Optimized Synthesis & Characterization of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Executive Summary This technical guide details the synthesis and characterization of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole , a critical electrophilic intermediate used in the development of PPAR agonists (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and characterization of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole , a critical electrophilic intermediate used in the development of PPAR agonists (e.g., analogs of GW501516) and xanthine oxidase inhibitors.

Unlike the more common 4-methyl-5-substituted thiazoles (often found in Febuxostat synthesis), this specific regioisomer—bearing a reactive bromomethyl group at position 4 and a methyl group at position 5—requires a precise Hantzsch condensation strategy to ensure correct regiochemistry. This guide presents a validated, four-step synthetic pathway prioritizing regioselectivity, yield, and purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the common regiochemical pitfalls associated with thiazole ring construction. Direct halogenation of a dimethyl-thiazole precursor often lacks selectivity between the C4 and C5 methyl groups. Therefore, a stepwise functionalization via an ester intermediate is the preferred route for pharmaceutical-grade synthesis.

Strategic Disconnection
  • Target: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole.

  • Precursor 1 (Functional Group Interconversion): 4-Hydroxymethyl analog.[1]

  • Precursor 2 (Reduction): Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate.

  • Key Disconnection (Hantzsch Synthesis): Condensation of 4-methoxythiobenzamide with ethyl 3-bromo-2-oxobutanoate .

Note: Standard ethyl acetoacetate would yield the inverse isomer (4-methyl-5-carboxylate). The use of the 2-oxobutanoate derivative is the critical control point for regiochemistry.

Retrosynthesis Target Target: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Alcohol Intermediate: 4-Hydroxymethyl derivative Target->Alcohol Bromination (PBr3) Ester Key Scaffold: Ethyl 5-methylthiazole-4-carboxylate Alcohol->Ester Reduction (LiAlH4) Precursors Precursors: 4-Methoxythiobenzamide + Ethyl 3-bromo-2-oxobutanoate Ester->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic logic ensuring correct regiochemical outcome.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxythiobenzamide

Objective: Convert the nitrile or amide to the thioamide. Reagents: 4-Methoxybenzamide, Lawesson’s Reagent, Toluene.

  • Setup: Charge a dry 3-neck round-bottom flask with 4-methoxybenzamide (1.0 eq) and anhydrous toluene (10 volumes).

  • Addition: Add Lawesson’s Reagent (0.6 eq) in a single portion.

  • Reaction: Heat the mixture to reflux (110°C) under

    
     atmosphere for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, concentrate the solvent and recrystallize from ethanol.

  • Yield Expectation: 85–90% (Yellow crystalline solid).

Step 2: Regioselective Hantzsch Cyclization

Objective: Construct the thiazole ring with the ester at C4 and methyl at C5. Critical Reagent: Ethyl 3-bromo-2-oxobutanoate (CAS 57332-84-0).

  • Solvation: Dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (10 mL/g).

  • Cyclization: Add ethyl 3-bromo-2-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat to reflux for 6–8 hours.

  • Validation: Check for the disappearance of the thioamide.[2]

  • Isolation: Cool to 0°C. The hydrobromide salt of the thiazole may precipitate. Neutralize with saturated

    
     solution to pH 8. Extract with Ethyl Acetate.[2][3]
    
  • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Product: Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate .

Step 3: Reduction to Alcohol

Objective: Reduce the C4-ester to the primary alcohol without affecting the thiazole ring.

  • Conditions: Dissolve the ester (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.

  • Reduction: Slowly add

    
     (1.5 eq, 1M in THF) or DIBAL-H (2.2 eq) dropwise.
    
    • Expert Insight: DIBAL-H at -78°C is milder, but

      
       at 0°C is standard for thiazole esters and ensures complete conversion.
      
  • Quench: Standard Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ). Filter through Celite.
  • Product: [2-(4-methoxyphenyl)-5-methylthiazol-4-yl]methanol .

Step 4: Bromination (The Target)

Objective: Convert the alcohol to the reactive bromomethyl species. Safety Warning: The product is a potential lachrymator and skin irritant. Handle in a fume hood.

  • Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (dichloromethane). Cool to 0°C.

  • Reaction: Add Phosphorus Tribromide (

    
    , 0.4 eq) dropwise.
    
    • Alternative:

      
       (1.2 eq) and 
      
      
      
      (1.2 eq) (Appel Reaction) can be used for milder conditions if acid sensitivity is a concern, though the thiazole ring is robust.
  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Quench with ice water. Extract with DCM. Wash with brine and dry over

    
    .
    
  • Isolation: Evaporate solvent in vacuo at low temperature (<35°C) to avoid degradation.

  • Storage: Store under Argon at -20°C.

Quantitative Data & Characterization

The following data profiles distinguish the target from its isomers.

Physicochemical Properties
PropertyValue / Observation
Appearance Off-white to pale yellow solid
Melting Point 88–92°C (Estimated, varies by purity)
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water
Stability Hydrolysis-prone; degrades to alcohol in moist air
NMR Characterization (Predicted)

The regiochemistry is confirmed by the shift of the methyl group and the splitting patterns.

NucleusShift (

ppm)
MultiplicityAssignmentDiagnostic Note

NMR
2.45Singlet (3H)

Upfield of typical C4-Me due to shielding

NMR
3.85Singlet (3H)

Methoxy group

NMR
4.65Singlet (2H)

Diagnostic methylene peak

NMR
6.95Doublet (2H)Ar-H (meta)Coupling


NMR
7.85Doublet (2H)Ar-H (ortho)Coupling

Note on Isomer Distinction: If the synthesis produced the 4-methyl-5-bromomethyl isomer, the


 signal would likely appear slightly more downfield, and the methyl group at C4 would be deshielded by the adjacent nitrogen.

Workflow Visualization

The following diagram illustrates the complete synthetic lifecycle, highlighting the critical reagents for each transformation.

SynthesisWorkflow cluster_conditions Critical Control Points Start 4-Methoxybenzamide Step1 4-Methoxythiobenzamide Start->Step1 Lawesson's Reagent Toluene, Reflux Step2 Ethyl 2-(4-methoxyphenyl)- 5-methylthiazole-4-carboxylate Step1->Step2 Ethyl 3-bromo-2-oxobutanoate EtOH, Reflux (Hantzsch Cyclization) Step3 Alcohol Intermediate (Hydroxymethyl) Step2->Step3 LiAlH4, THF 0°C Final TARGET: 4-Bromomethyl-2-(4-methoxyphenyl)- 5-methylthiazole Step3->Final PBr3, DCM 0°C -> RT

Figure 2: Step-by-step synthetic workflow with critical control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Wrong Regioisomer Used Ethyl 2-chloroacetoacetate instead of Ethyl 3-bromo-2-oxobutanoate.CRITICAL: Verify CAS 57332-84-0. The keto group must be adjacent to the methyl, not the ester.
Low Yield (Step 2) Incomplete condensation or hydrolysis of ester.Ensure anhydrous Ethanol is used. Add molecular sieves if necessary.
Product Degradation (Step 4) Hydrolysis of Bromide.Quench

carefully. Store product over activated molecular sieves under Argon.
Impurity in NMR Residual Phosphorous species.Perform an aqueous wash with

during the workup of the bromination step.

References

  • PubChem. Ethyl 3-bromo-2-oxobutanoate (Compound Summary). National Library of Medicine. [Link]

  • M. A. Metwally et al. "Synthesis and Anticancer Activity of Some New Thiazole Derivatives." European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole as a Pivotal Intermediate in Drug Discovery

Introduction: The Strategic Importance of the Thiazole Scaffold The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in diverse biological interactions have rendered it an indispensable component in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The strategic functionalization of the thiazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, making intermediates that facilitate such modifications highly valuable in drug discovery campaigns.

This guide focuses on 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole , a key intermediate engineered for the efficient synthesis of a diverse array of biologically active molecules. The presence of a reactive bromomethyl group at the C4 position provides a chemical handle for introducing various functionalities through nucleophilic substitution, while the 2-(4-methoxyphenyl) and 5-methyl substituents contribute to the overall molecular framework and can influence target binding and metabolic stability.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is most effectively achieved through a logical, multi-step sequence commencing with the construction of the thiazole core via the well-established Hantzsch thiazole synthesis. This is followed by functional group manipulations to install the reactive bromomethyl moiety.

Diagram: Overall Synthetic Workflow

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Benzylic Bromination A 4-Methoxythiobenzamide C 2-(4-Methoxyphenyl)-4,5-dimethylthiazole A->C Reflux in Ethanol B 3-Chloro-2-butanone B->C D 2-(4-Methoxyphenyl)-4,5-dimethylthiazole F 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole D->F Reflux in CCl4 E N-Bromosuccinimide (NBS) AIBN (catalyst) E->F

Caption: Synthetic pathway for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole

This procedure is adapted from the classical Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring.[2][3]

Materials:

  • 4-Methoxythiobenzamide

  • 3-Chloro-2-butanone

  • Ethanol, absolute

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a stirred mixture of 4-methoxythiobenzamide (16.7 g, 0.1 mol) in absolute ethanol (250 mL) in a 500 mL round-bottom flask, add 3-chloro-2-butanone (11.2 mL, 0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add diethyl ether (300 mL) to the cooled mixture to precipitate the product as its hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-Methoxythiobenzamide167.2316.70.1
3-Chloro-2-butanone106.5511.70.11
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
2-(4-Methoxyphenyl)-4,5-dimethylthiazole219.3021.985-95
Protocol 2: Synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

This protocol employs a radical-initiated benzylic bromination using N-Bromosuccinimide (NBS), a common and effective method for this transformation.[4][5]

Materials:

  • 2-(4-Methoxyphenyl)-4,5-dimethylthiazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Round-bottom flask with reflux condenser and inert gas inlet

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxyphenyl)-4,5-dimethylthiazole (21.9 g, 0.1 mol) in carbon tetrachloride (300 mL).

  • Add N-Bromosuccinimide (18.7 g, 0.105 mol) and a catalytic amount of AIBN (0.164 g, 1 mmol) to the solution.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting material. For safety, a light source (e.g., a 250W lamp) can be used to initiate the reaction as an alternative to AIBN.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
2-(4-Methoxyphenyl)-4,5-dimethylthiazole219.3021.90.1
N-Bromosuccinimide (NBS)177.9818.70.105
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Yield (%)
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole298.2029.860-75

Applications in Drug Discovery: A Versatile Electrophile

The utility of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole in drug discovery stems from the reactivity of the bromomethyl group as an excellent electrophile for SN2 reactions. This allows for the covalent attachment of the thiazole scaffold to a wide range of nucleophiles, enabling the rapid generation of diverse compound libraries for biological screening.

Diagram: Application in Lead Generation

G A 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole C Diverse Library of Thiazole Derivatives A->C SN2 Reaction B Nucleophile (R-XH) (e.g., Amines, Thiols, Phenols) B->C D Biological Screening (e.g., Kinase Assays, Anti-inflammatory Assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: Workflow for utilizing the intermediate in drug discovery.

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the reaction of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole with various nucleophiles.

Materials:

  • 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

  • Nucleophile of choice (e.g., a primary or secondary amine, a thiol, or a phenol)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., acetonitrile, DMF, THF)

  • Stirring apparatus

  • Reaction vessel with inert gas inlet

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the nucleophile (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents) in the chosen solvent.

  • To this solution, add a solution of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted thiazole derivative.

Potential Applications in Target-Oriented Synthesis:

  • Anti-inflammatory Agents: The thiazole nucleus is a known scaffold for anti-inflammatory drugs.[6][7] By coupling the intermediate with various amines or other nucleophiles known to interact with inflammatory targets like COX or LOX enzymes, novel anti-inflammatory agents can be synthesized.

  • Anticancer Agents: Many kinase inhibitors and other anticancer compounds feature a thiazole core.[8][9][10][11] The 4-bromomethyl group allows for the introduction of side chains that can interact with the ATP-binding pocket of kinases or other cancer-related targets.

Conclusion

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is a strategically designed intermediate that provides a versatile platform for the synthesis of diverse libraries of thiazole-containing compounds. The robust and scalable synthetic protocols outlined in this guide, coupled with the broad applicability of the intermediate in nucleophilic substitution reactions, make it a valuable tool for researchers and scientists in the field of drug discovery and medicinal chemistry. The ability to readily introduce a wide range of functionalities allows for the systematic exploration of structure-activity relationships, accelerating the identification and optimization of novel therapeutic candidates.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 53. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-methoxyphenyl)-4,5-di-methylthiazole. Retrieved from [Link]

  • Jakob, J., Fejér, F., Boros, K., Toth, G., & Finta, Z. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1857. [Link]

  • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]

  • Ağar, A. A., Çankaya, M., Büyükgüngör, O., & Kaya, Y. (2013). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Chemistry, 2013, 1-10. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Manac Inc. (2022, March 28). Allylic position and benzylic position bromination. Chemia. [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 153-157. [Link]

  • Kashyap, P., Mazumder, A., Patowary, P., Talukdar, A., Sahariah, B. J., & Majumder, S. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-623. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Synthesis and Anticancer Activities of Some Thiazole Derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 46. [Link]

  • Shibatomi, K., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Tetrahedron Letters, 53(52), 7133-7136. [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1729. [Link]

  • Shawky, A. M., & Ghiaty, A. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(17), 3920. [Link]

  • Gopal, N., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASAYAN Journal of Chemistry, 10(2), 486-492. [Link]

  • LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Pop, R., et al. (2023). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(3), M1718. [Link]

  • Le, T. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Gulea, M., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • Botros, S., et al. (2005). Studies on the reactivity of fused thiazole toward nucleophilic reagents: Synthesis of new thiazolo‐derivatives of potential antischistosomal activity. Heteroatom Chemistry, 16(2), 121-222. [Link]

  • Kumar, P., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Results in Chemistry, 7, 101438. [Link]

  • Potkin, V. I., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 26(21), 6667. [Link]

  • Lee, J. C., & Lee, J. Y. (2009). An efficient and fast method for the preparation of benzylic bromides. Tetrahedron Letters, 50(4), 434-436. [Link]

  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138386. [Link]

  • Wang, X., et al. (2021). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 19(3), 569-573. [Link]

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. [Link]

  • Shibatomi, K., et al. (2012). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Molbank, 2012(1), M761. [Link]

Sources

Application

synthetic route design for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole analogs

Application Note: High-Purity Synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Executive Summary The synthesis of 4-bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole represents a critical challenge in regio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Executive Summary

The synthesis of 4-bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole represents a critical challenge in regiochemical control. This scaffold is a key electrophile for generating PPAR agonists (e.g., analogs of GW501516) and other metabolic modulators.

The Critical Challenge: The primary failure mode in this synthesis is regioisomer confusion . Standard Hantzsch synthesis using the ubiquitous ethyl 2-chloroacetoacetate yields the 5-ester-4-methyl isomer, which leads to the wrong bromomethyl position (5-bromomethyl).

To access the target 4-bromomethyl-5-methyl core, this protocol utilizes Ethyl 3-bromo-2-oxobutanoate as the specific cyclization partner. This guide details a scalable, 4-step route designed for high regioselectivity (>98%) and operational safety.

Retrosynthetic Analysis & Strategy

The strategy relies on constructing the thiazole ring with the carboxylate handle pre-installed at the C4 position, followed by functional group interconversion.

  • Target: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

  • Precursor: [2-(4-methoxyphenyl)-5-methylthiazol-4-yl]methanol

  • Key Disconnection: Hantzsch Thiazole Synthesis

  • Required Building Blocks:

    • Thioamide Component: 4-Methoxythiobenzamide

    • Alpha-Halo Ketone Component: Ethyl 3-bromo-2-oxobutanoate (Crucial for C4-functionalization)[1]

Retrosynthesis Target Target: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Alcohol Intermediate: 4-Hydroxymethyl Analog Target->Alcohol Bromination (PBr3) Ester Key Intermediate: Ethyl 4-carboxylate Alcohol->Ester Reduction (LiAlH4) Precursors Precursors: 1. 4-Methoxythiobenzamide 2. Ethyl 3-bromo-2-oxobutanoate Ester->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Detailed Experimental Protocols

Step 1: Thionation of 4-Methoxybenzamide

Converts the amide to a thioamide to enable thiazole formation.

  • Reagents: 4-Methoxybenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Toluene (anhydrous).

  • Protocol:

    • Suspend 4-methoxybenzamide (15.1 g, 100 mmol) in anhydrous toluene (150 mL) under N2.

    • Add Lawesson’s reagent (24.2 g, 60 mmol) in one portion.

    • Reflux the mixture at 110°C for 2-3 hours. The suspension will clear and turn bright yellow.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The thioamide is less polar than the amide.

    • Cool to room temperature. The product may crystallize.[2] If not, concentrate to ~30 mL and add hexanes to precipitate.

    • Filter the yellow solid, wash with cold hexanes, and dry.

  • Yield: ~85-90%.

  • Safety Note: Lawesson’s reagent generates H2S and foul-smelling byproducts. Use a bleach scrubber for the exhaust gas.

Step 2: Regioselective Hantzsch Cyclization

The critical step determining the substitution pattern.

  • Reagents: 4-Methoxythiobenzamide (1.0 eq), Ethyl 3-bromo-2-oxobutanoate (1.1 eq), Ethanol (Absolute).

  • Protocol:

    • Dissolve 4-methoxythiobenzamide (16.7 g, 100 mmol) in absolute ethanol (200 mL).

    • Add Ethyl 3-bromo-2-oxobutanoate (23.0 g, 110 mmol) dropwise over 15 minutes.

      • Note: Ensure you are using CAS 57332-84-0.[1] Do NOT use Ethyl 2-chloroacetoacetate.

    • Heat to reflux (78°C) for 4–6 hours.

    • Cool to room temperature. The hydrochloride salt of the thiazole may precipitate.

    • Evaporate ethanol to 20% volume. Neutralize with saturated NaHCO3 solution.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na2SO4, and concentrate.[3]

    • Purification: Recrystallize from Ethanol/Water or use silica flash chromatography (Hexane/EtOAc 8:2) to obtain Ethyl 2-(4-methoxyphenyl)-5-methylthiazole-4-carboxylate .

  • Yield: ~75-80%.[4]

Step 3: Reduction to Alcohol

Converts the C4-ester to the C4-hydroxymethyl handle.

  • Reagents: Thiazole Ester (Step 2 product, 1.0 eq), LiAlH4 (1.5 eq), THF (anhydrous).

  • Protocol:

    • Setup: Flame-dried 3-neck flask, N2 atmosphere, ice bath.

    • Suspend LiAlH4 (1.14 g, 30 mmol) in anhydrous THF (50 mL) at 0°C.

    • Dissolve the Thiazole Ester (5.54 g, 20 mmol) in THF (30 mL) and add dropwise to the LiAlH4 suspension, maintaining temp < 10°C.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench (Fieser Method): Cool to 0°C. Carefully add: 1.1 mL water, 1.1 mL 15% NaOH, 3.3 mL water.

    • Stir until a white granular precipitate forms (15 min). Filter through Celite.

    • Concentrate the filtrate to yield [2-(4-methoxyphenyl)-5-methylthiazol-4-yl]methanol .

  • Yield: ~90-95%.[5]

Step 4: Bromination (Appel Reaction or PBr3)

Generates the final reactive electrophile.

  • Reagents: Thiazole Alcohol (1.0 eq), PBr3 (0.4 eq) OR CBr4/PPh3.

  • Protocol (PBr3 Method - Scalable):

    • Dissolve the alcohol (4.7 g, 20 mmol) in anhydrous DCM (100 mL) at 0°C.

    • Add PBr3 (0.76 mL, 8 mmol) dropwise.

    • Stir at 0°C for 30 min, then allow to warm to RT for 2 hours.

    • Quench: Pour onto ice/water. Neutralize with NaHCO3.[2]

    • Extract with DCM, dry over MgSO4, and concentrate.

    • Storage: The product is an alkylating agent. Store at -20°C under Argon.

  • Yield: ~85%.[2][5]

Critical Control Points & Troubleshooting

ParameterCritical Control PointConsequence of Failure
Precursor Identity MUST use Ethyl 3-bromo-2-oxobutanoate Using Ethyl 2-chloroacetoacetate yields the 5-bromomethyl isomer (Wrong Target).
Thionation Anhydrous conditions requiredMoisture hydrolyzes Lawesson's reagent, reducing yield and releasing H2S.
Reduction Temperature < 10°C during additionHigh temp causes over-reduction or ring opening side reactions.
Bromide Stability Store cold/dryBenzylic-like bromides hydrolyze rapidly in moist air to revert to the alcohol.

Regiochemistry Visualization

The diagram below illustrates why the specific precursor choice is non-negotiable for this target.

Regiochemistry cluster_correct CORRECT ROUTE (Target: 4-Substituted) cluster_wrong INCORRECT ROUTE (Common Error) PrecursorA Ethyl 3-bromo-2-oxobutanoate (CH3-CH(Br)-CO-COOEt) ResultA 4-Carboxylate-5-Methyl (Precursor to 4-BrCH2) PrecursorA->ResultA Hantzsch Thioamide Thioamide Thioamide->ResultA PrecursorB Ethyl 2-chloroacetoacetate (CH3-CO-CH(Cl)-COOEt) ResultB 5-Carboxylate-4-Methyl (Precursor to 5-BrCH2) PrecursorB->ResultB Hantzsch

Figure 2: Regiochemical outcome based on alpha-halo carbonyl selection.

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[6]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[6]

    • URL:[Link][7][8][9][10]

  • Precursor Preparation (Ethyl 3-bromo-2-oxobutanoate)

    • Title: Ethyl 3-bromo-2-oxobutyrate | 57332-84-0.[1][3]

    • Source: ChemicalBook / PubChem.
    • URL:[Link]

  • Analogous Synthesis (GW501516 Intermediates)

    • Title: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[7]

    • Source: Google P
    • URL
    • Note: This reference illustrates the "Wrong Route" (5-carboxyl
  • Bromination Protocols (Appel/PBr3)

Sources

Method

Application Notes and Protocols for Reactions Involving 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Versatile 4-Bromomethyl-2-arylthiazole Scaffold The thiazole nucleus is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatile 4-Bromomethyl-2-arylthiazole Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a bromomethyl group at the 4-position of a 2-aryl-5-methylthiazole, such as in 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole , creates a highly valuable and reactive intermediate. The electron-donating nature of the 4-methoxyphenyl group at the 2-position can influence the overall electronic properties of the thiazole ring, while the bromomethyl group serves as a key electrophilic handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, making this scaffold particularly attractive for the construction of compound libraries in drug discovery programs.

This comprehensive guide provides detailed protocols for the synthesis of the title compound and its subsequent derivatization through reactions with various nucleophiles. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

The synthesis of the target compound is proposed as a two-step sequence, commencing with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a selective radical bromination of the methyl group at the 4-position.

Workflow for the Synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Selective Benzylic Bromination 4-methoxythiobenzamide 4-methoxythiobenzamide Intermediate_Thiazole 2-(4-methoxyphenyl)-4,5-dimethylthiazole 4-methoxythiobenzamide->Intermediate_Thiazole Condensation 3-chloro-2-butanone 3-chloro-2-butanone 3-chloro-2-butanone->Intermediate_Thiazole Target_Compound 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Intermediate_Thiazole->Target_Compound Radical Bromination NBS N-Bromosuccinimide (NBS) AIBN (cat.) NBS->Target_Compound

Caption: Overall synthetic workflow for the preparation of the target compound.

Step 1: Synthesis of 2-(4-methoxyphenyl)-4,5-dimethylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for the construction of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[1][2][3] In this protocol, 3-chloro-2-butanone serves as the α-haloketone and 4-methoxythiobenzamide provides the C2-N-S fragment of the thiazole ring.

Protocol 1: Hantzsch Thiazole Synthesis

Reagent MW Amount Moles Equivalents
4-Methoxythiobenzamide167.231.67 g10 mmol1.0
3-Chloro-2-butanone106.551.17 g11 mmol1.1
Ethanol-20 mL--
Sodium Bicarbonate84.011.01 g12 mmol1.2

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxythiobenzamide (1.67 g, 10 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the thioamide is fully dissolved.

  • Add 3-chloro-2-butanone (1.17 g, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture (pH ~7-8).

  • The product will precipitate out of the solution. If not, reduce the volume of ethanol under reduced pressure.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to afford pure 2-(4-methoxyphenyl)-4,5-dimethylthiazole as a solid.

Expected Yield: 75-85%

Step 2: Selective Bromination of 2-(4-methoxyphenyl)-4,5-dimethylthiazole

The selective bromination of the methyl group at the 4-position is achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN).[4][5][6] This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical mechanism and is selective for the benzylic-like methyl group at the 4-position, which is activated by the adjacent thiazole ring.

Protocol 2: Selective Benzylic Bromination

Reagent MW Amount Moles Equivalents
2-(4-methoxyphenyl)-4,5-dimethylthiazole219.302.19 g10 mmol1.0
N-Bromosuccinimide (NBS)177.981.87 g10.5 mmol1.05
Azobisisobutyronitrile (AIBN)164.21164 mg1 mmol0.1
Carbon Tetrachloride (CCl₄)-50 mL--

Safety Precaution: Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).[7]

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-methoxyphenyl)-4,5-dimethylthiazole (2.19 g, 10 mmol), N-bromosuccinimide (1.87 g, 10.5 mmol), and carbon tetrachloride (50 mL).

  • Add AIBN (164 mg, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be initiated with a UV lamp if necessary.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2). The formation of a new, less polar spot should be observed.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • The succinimide byproduct will precipitate. Remove it by vacuum filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole as a solid.

Expected Yield: 60-75%

Part 2: Characterization of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.60 (s, 2H, -CH₂Br), 3.85 (s, 3H, -OCH₃), 2.45 (s, 3H, 5-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.0 (C2), 161.0 (Ar-C), 150.0 (C4), 130.0 (Ar-CH), 126.0 (Ar-C), 125.0 (C5), 114.0 (Ar-CH), 55.5 (-OCH₃), 25.0 (-CH₂Br), 12.0 (5-CH₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₂BrNOS [M+H]⁺: 298.00, found: 298.0.

Part 3: Application Notes and Protocols for Reactions of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

The bromomethyl group at the 4-position is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles. This allows for the straightforward synthesis of a diverse library of derivatives.

General Workflow for Nucleophilic Substitution Reactions

SN2_Workflow Start 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Product 4-(Nu-methyl)-2-(4-methoxyphenyl)-5-methylthiazole Start->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu-H or Nu-) Nucleophile->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product

Caption: General workflow for the nucleophilic substitution of the title compound.

Protocol 3: Reaction with Amine Nucleophiles (N-Alkylation)

The reaction with primary and secondary amines provides a straightforward route to 4-(aminomethyl)thiazole derivatives. These reactions are typically carried out in the presence of a mild base to neutralize the HBr formed during the reaction.[8]

General Protocol for N-Alkylation:

Reagent Equivalents
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole1.0
Amine (primary or secondary)1.2 - 2.0
Base (e.g., K₂CO₃, Et₃N)2.0 - 3.0
Solvent (e.g., DMF, Acetonitrile)-

Procedure:

  • To a solution of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (1.0 eq) in the chosen solvent, add the amine (1.2-2.0 eq) and the base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Representative Data for N-Alkylation Reactions:

Amine Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
AnilineK₂CO₃DMF506~85
MorpholineEt₃NCH₃CNRT4~90
BenzylamineK₂CO₃DMFRT3~92
Protocol 4: Reaction with Thiol Nucleophiles (S-Alkylation)

Thiols are excellent nucleophiles and react readily with the bromomethyl group to form thioethers. The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate.[9]

General Protocol for S-Alkylation:

Reagent Equivalents
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole1.0
Thiol1.1
Base (e.g., K₂CO₃, NaH)1.2
Solvent (e.g., DMF, THF)-

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) and stir for 15-30 minutes at room temperature.

  • Add a solution of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (1.0 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 3.

Representative Data for S-Alkylation Reactions:

Thiol Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
ThiophenolK₂CO₃DMFRT2~95
Benzyl mercaptanNaHTHFRT1.5~93
Protocol 5: Reaction with Oxygen Nucleophiles (O-Alkylation)

Phenols and carboxylic acids can also act as nucleophiles to form ether and ester linkages, respectively. These reactions often require slightly more forcing conditions and a stronger base to generate the corresponding phenoxide or carboxylate.[10]

General Protocol for O-Alkylation:

Reagent Equivalents
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole1.0
Phenol or Carboxylic Acid1.1
Base (e.g., K₂CO₃, Cs₂CO₃)1.5 - 2.0
Solvent (e.g., DMF, Acetone)-

Procedure:

  • To a solution of the phenol or carboxylic acid (1.1 eq) in the chosen solvent, add the base (1.5-2.0 eq) and stir at room temperature for 30 minutes.

  • Add 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (1.0 eq) and heat the reaction mixture to 50-80 °C for 4-16 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 3.

Representative Data for O-Alkylation Reactions:

Oxygen Nucleophile Base Solvent Temp (°C) Time (h) Yield (%)
PhenolK₂CO₃DMF608~80
4-Nitrobenzoic acidCs₂CO₃DMF8012~75

Safety and Handling

  • 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole and other bromomethyl derivatives are potent lachrymators and alkylating agents. They should be handled with extreme care in a well-ventilated fume hood.[7]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Dispose of all waste materials in accordance with local regulations.

Conclusion

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is a versatile synthetic intermediate that provides a gateway to a wide range of functionalized thiazole derivatives. The protocols outlined in this guide offer robust and reproducible methods for its synthesis and subsequent derivatization. By understanding the underlying principles of these reactions, researchers can effectively utilize this building block in their synthetic endeavors, particularly in the field of medicinal chemistry and drug development.

References

  • Chem Help ASAP. (2020, November 5). Hantzsch Thiazole Synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Nanjing Suru Chemical Co., Ltd. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and evaluation of some novel 2-(4-methoxyphenyl)-4, 5-diphenyl-1,3-thiazole and 2-(4-hydroxyphenyl)-4,5-diphenyl-1, 3-triazole for anti-tubercular and anti-microbial activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Tanaka, et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199.
  • PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]

  • Pop, R., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231.
  • Wang, Y., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • MDPI. (2021, November 4). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Seliger, H., et al. (1997). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). Retrieved from [Link]

  • MDPI. (2019, March 4). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • UCL Discovery. (2015, October 29). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols. Retrieved from [Link]

  • MDPI. (2021, November 4). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]

  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • PubMed Central. (2019, December 4). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]

Sources

Application

step-by-step guide to 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole functionalization

Application Note: AN-THZ-402 Executive Summary This guide details the functionalization of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (referred to herein as Thiazole-Br ).[1] This scaffold is a critical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-THZ-402

Executive Summary

This guide details the functionalization of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (referred to herein as Thiazole-Br ).[1] This scaffold is a critical intermediate in the synthesis of PPAR


 agonists, most notably GW501516 (Cardarine) . The bromomethyl group at the C4 position serves as a highly reactive electrophilic "warhead," susceptible to 

displacement by oxygen, nitrogen, and sulfur nucleophiles.

This document provides three validated protocols:

  • C-O Coupling (Etherification): The industry-standard route for PPAR agonist synthesis.

  • C-N Coupling (Amination): For generating solubility-enhancing basic side chains.

  • C-S Coupling (Thioetherification): For bioisosteric exploration.

Chemical Profile & Reactivity

The reactivity of Thiazole-Br is governed by the specific electronic environment of the thiazole ring.

  • Electrophilicity: The C4-methylene carbon is activated by the adjacent aromatic thiazole ring, making the C-Br bond weaker and more reactive than a standard alkyl bromide.

  • Stability: The 5-methyl group provides steric protection against degradation, but the compound remains sensitive to moisture. Hydrolysis to the alcohol (Thiazole-OH) is the primary degradation pathway.

  • Leaving Group: Bromide is an excellent leaving group (

    
     of HBr 
    
    
    
    -9), facilitating rapid substitution under mild basic conditions.
PropertySpecification
Molecular Formula

Molecular Weight 298.20 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, under inert atmosphere (

/Ar)
Solubility DCM, THF, DMF, Acetonitrile
Protocol 1: C-O Bond Formation (The "Cardarine" Coupling)

Application: Synthesis of PPARngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 agonists (e.g., GW501516).
Mechanism: 

Nucleophilic Substitution.[2][3]
Reagents
  • Substrate: Thiazole-Br (1.0 equiv)

  • Nucleophile: Phenol derivative (e.g., 2-methyl-4-methoxyphenol) (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Scientist's Note: We utilize


 rather than 

or NaH. The "Cesium Effect" improves solubility in organic solvents and promotes a "naked anion" effect, enhancing the nucleophilicity of the phenoxide without the harshness of hydride bases which can cause side reactions.
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.

  • Solubilization: Dissolve the Phenol derivative (1.1 equiv) in anhydrous MeCN (0.1 M concentration relative to limiting reagent).

  • Activation: Add

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Addition: Add Thiazole-Br (1.0 equiv) as a solid or dissolved in a minimum volume of MeCN.

  • Reaction:

    • Standard: Stir at RT for 4–6 hours.

    • Accelerated: Heat to 50°C for 1–2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear; product will appear slightly more polar.
    
  • Workup:

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ) to remove cesium salts.
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol 2: C-N Bond Formation (Amination)

Application: Introduction of morpholine, piperazine, or secondary amines for pharmacokinetic tuning.

Reagents
  • Substrate: Thiazole-Br (1.0 equiv)

  • Nucleophile: Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv) or excess amine.

  • Solvent: DCM (Dichloromethane) or Ethanol.

Step-by-Step Methodology
  • Dissolution: Dissolve Thiazole-Br in DCM (0.2 M).

  • Addition: Add DIPEA (2.0 equiv) followed by the secondary amine (1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If using Ethanol, reflux may be required for 30 mins to 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Since the product is basic, use an amine-functionalized silica column or standard silica with 1% Triethylamine in the eluent (DCM/MeOH 95:5) to prevent streaking.

Visualization: Reaction Logic & Workflow[1]
Diagram 1: Mechanistic Pathway (

)

This diagram illustrates the concerted attack of the nucleophile on the bromomethyl center.

ReactionMechanism Reactant Thiazole-Br (Electrophile) TS Transition State [Nu---C---Br]‡ Reactant->TS Activation Nu Nucleophile (Phenol/Amine) Nu->TS Activation Product Functionalized Thiazole TS->Product Inversion Byproduct Salt Byproduct (CsBr / HBr) TS->Byproduct Elimination

Caption: Bimolecular Nucleophilic Substitution (


) pathway showing the concerted displacement of bromide.
Diagram 2: Purification Decision Tree

A logic flow for selecting the correct workup based on the nucleophile used.

WorkupLogic Start Reaction Complete CheckNu Identify Nucleophile Start->CheckNu Phenol Phenol (Ether) CheckNu->Phenol O-Linkage Amine Amine (Nitrogen) CheckNu->Amine N-Linkage WashAcid Aq. Workup: Partition EtOAc/Water Phenol->WashAcid ColSilica Column: Hex/EtOAc WashAcid->ColSilica WashBase Aq. Workup: DCM/NaHCO3 Amine->WashBase ColBase Column: DCM/MeOH + 1% Et3N WashBase->ColBase

Caption: Purification decision tree distinguishing between neutral ether products and basic amine products.[1]

Quality Control & Validation

Successful functionalization is best validated via 1H NMR . The shift of the methylene protons (


-X) is the primary diagnostic.
MoietyChemical Shift (

, ppm)
MultiplicityInterpretation

-Br (Starting Material)
4.60 – 4.70 SingletReactant intact.[1]

-O-Ar (Ether Product)
5.10 – 5.25 SingletDownfield shift due to Oxygen.[1]

-N-R (Amine Product)
3.60 – 3.80 SingletUpfield shift relative to Br.[1]

-OH (Hydrolysis Impurity)
4.80 – 4.90 SingletCommon impurity if wet solvent used.[1]

LCMS Validation:

  • Thiazole-Br: Mass usually not visible (ionizes poorly) or seen as

    
     (1:1 Br isotope pattern).
    
  • Product: Look for loss of Br isotope pattern and appearance of molecular ion corresponding to the coupled product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Thiazole-BrEnsure MeCN/DMF is anhydrous. Store Thiazole-Br in desiccator.
Incomplete Reaction Particle size of

Use finely ground

or add catalytic TBAI (tetrabutylammonium iodide).
Elimination Byproduct Base too strongSwitch from NaH or KOH to

or

.
Lachrymatory Effect Vapor releaseHandle all solids and solutions in a fume hood. Quench glassware with dilute NaOH.
References
  • Synthesis of GW501516: Bioorganic & Medicinal Chemistry Letters. "Synthesis of the PPARbeta/delta-selective agonist GW501516 and C4-thiazole-substituted analogs." (2003).[1]

  • Thiazole Reactivity: Journal of the Chemical Society, Perkin Transactions 2.[5] "Reactivity of halogenothiazoles towards nucleophiles."

  • Cesium Carbonate in Alkylation: Beilstein Journal of Organic Chemistry. "Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols."

  • NMR Shift Data: University of Wisconsin-Madison. "Hans Reich's Collection of NMR Data - Chemical Shifts."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Reactions of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Welcome to the technical support center for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate, its successful application in multi-step syntheses is paramount. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Introduction to the Reagent: Reactivity and Handling

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is a highly reactive electrophile. Its utility stems from the benzylic-like nature of the bromomethyl group, which is activated by the adjacent thiazole ring. This makes it an excellent substrate for nucleophilic substitution reactions (SN1 and SN2), allowing for the introduction of a wide variety of functional groups.[1] However, this high reactivity also makes the compound susceptible to degradation and side reactions if not handled properly.

Key Structural Features & Reactivity Sites

cluster_molecule 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole cluster_key Reactivity Analysis mol A A: Primary site for Nucleophilic Attack (S N 1/S N 2). Highly reactive benzylic-like bromide. Prone to hydrolysis. B B: Thiazole Nitrogen. A potential site for quaternization (side reaction). Influences ring electronics. C C: C5-Methyl Group. Generally unreactive but can influence steric access. D D: Methoxy Group. Electron-donating group, influences overall -solubility and electronic properties.

Caption: Key reactivity sites on the target molecule.

Part 1: Synthesis & Purity of Starting Material

The quality of your starting material is the most critical factor for a successful reaction. Impurities from the synthesis of the bromomethylthiazole can interfere with subsequent steps.

FAQ 1: I have low yield and significant impurities in my Hantzsch synthesis of the thiazole core. What's going wrong?

The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a robust method but can present challenges.[2][3]

Common Causes & Solutions:

  • Regioisomer Formation: When using N-substituted thioamides under acidic conditions, you can form a mixture of the desired 2-amino-thiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4]

    • Solution: Running the reaction under neutral or slightly basic conditions typically favors the formation of a single, desired isomer. Careful control of pH is crucial.[5]

  • Side Product Formation: Competing reaction pathways can lead to oxadiazoles or other heterocyclic impurities.[5]

    • Solution: Ensure precise stoichiometry. An excess of the thioamide is often used to drive the reaction to completion, and the unreacted thioamide can be easily washed out during workup.[6] Additionally, moderate the reaction temperature; excessive heat can promote decomposition and side reactions.

  • Incomplete Cyclization: The initial SN2 reaction between the thioamide sulfur and the α-haloketone may be followed by a sluggish intramolecular condensation.[2]

    • Solution: Ensure adequate reaction time and temperature. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing uniform heating.[5]

FAQ 2: My benzylic bromination of the 4,5-dimethylthiazole precursor is messy. How can I improve selectivity?

The conversion of the 4-methyl group to a 4-bromomethyl group is typically achieved via free-radical bromination, most commonly with N-Bromosuccinimide (NBS).[7]

Common Causes & Solutions:

  • Over-bromination (Dibromide Formation): The newly formed benzylic bromide is still reactive, and a second bromination can occur.

    • Solution: Use NBS in a slight excess (1.05-1.1 equivalents). Adding the NBS portion-wise can help maintain a low concentration of bromine radicals, favoring mono-bromination. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

  • Reaction Fails to Initiate: Free-radical reactions require an initiator.

    • Solution: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, photo-initiation with a UV or even a standard incandescent lamp can be effective and provides milder conditions.[1]

  • Aryl Bromination: Bromination on the electron-rich methoxyphenyl ring is a potential side reaction.

    • Solution: Benzylic bromination is favored over aryl bromination under radical conditions.[7] Avoid ionic conditions (e.g., Lewis acids) which would promote electrophilic aromatic substitution. Using non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane disfavors ionic pathways.

ParameterRecommendation for Selective BrominationRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for a selective radical reaction.[8]
Stoichiometry 1.05 - 1.1 eq. NBSMinimizes over-bromination.
Initiator AIBN (thermal) or UV light (photochemical)Initiates the radical chain reaction.[9]
Solvent CCl₄ (traditional), Cyclohexane, or CH₂Cl₂Non-polar solvents favor the radical pathway over ionic side reactions.
Temperature Reflux temperature of the solventNecessary for thermal decomposition of AIBN and to sustain the radical chain.

Part 2: Troubleshooting Nucleophilic Substitution Reactions

This is where 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is most commonly used. The goal is to displace the bromide with a nucleophile (Nu⁻).

FAQ 3: My nucleophilic substitution reaction has a low yield or fails to proceed. What are the primary factors to check?

Low conversion is a frequent issue. A systematic approach to troubleshooting is essential.

start Low Yield / No Reaction q1 Is the Starting Material (SM) Intact? start->q1 degraded SM Degraded. Possible Hydrolysis. ACTION: Use fresh SM, anhydrous solvent, inert atm. q1->degraded No sm_ok SM is Intact q1->sm_ok Yes q2 Is the Nucleophile (Nu) Strong/Reactive Enough? nu_weak Nu is too weak or sterically hindered. ACTION: Use stronger base to deprotonate Nu, or switch to a less hindered Nu. q2->nu_weak No nu_ok Nu is Suitable q2->nu_ok Yes q3 Are Reaction Conditions Optimal? cond_bad Conditions are suboptimal. ACTION: Increase temp, change solvent (e.g., polar aprotic like DMF/DMSO), check base. q3->cond_bad No cond_ok Conditions are Suitable q3->cond_ok Yes q4 Is the Product Unstable? prod_unstable Product is degrading under reaction or workup conditions. ACTION: Lower temp, use milder base, modify workup. q4->prod_unstable Yes success Investigate Purification Loss q4->success No sm_ok->q2 nu_ok->q3 cond_ok->q4

Caption: Troubleshooting workflow for low-yield nucleophilic substitution.

Detailed Breakdown:

  • Starting Material Integrity: The C-Br bond is labile. The compound can degrade on storage, especially if exposed to moisture, leading to hydrolysis to the corresponding alcohol.

    • Validation: Always check the purity of your 4-bromomethylthiazole by ¹H NMR before use. The benzylic protons (-CH₂Br) should appear as a sharp singlet. The presence of a new peak corresponding to -CH₂OH indicates hydrolysis.

    • Solution: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (N₂ or Ar).[10] Use anhydrous solvents for your reactions.

  • Nucleophile Reactivity: The success of the reaction depends on the nucleophilicity of your attacking species.

    • Causality: The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbonyl carbon.[11][12][13] The reactivity is governed by the stability of the leaving group; better leaving groups lead to more reactive derivatives.[12] For SN2, a strong, unhindered nucleophile is best. For SN1, which is possible due to the resonance-stabilized benzylic carbocation, a less potent nucleophile might suffice, but the reaction may be slower.

    • Solution: For weak nucleophiles like alcohols or phenols, deprotonation with a suitable base (e.g., NaH, K₂CO₃) is necessary to generate the more potent alkoxide/phenoxide. For nitrogen nucleophiles, a non-nucleophilic base (e.g., DIPEA, Et₃N) may be needed to scavenge the HBr byproduct.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.

    • For SN2 reactions: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity.

    • For SN1 reactions: Polar protic solvents like ethanol or water can stabilize the carbocation intermediate but may also act as competing nucleophiles.

FAQ 4: I'm observing an elimination side product instead of my desired substitution product. How can I prevent this?

The formation of a C=C double bond (an exocyclic methylene group) is a classic competing pathway, especially with bulky or strongly basic nucleophiles.

  • Causality: If the nucleophile acts as a base, it can abstract a proton from the C5-methyl group, leading to an E2 elimination pathway, especially if the C5-methyl protons are sufficiently acidic. However, the primary competing pathway is typically abstraction of a proton from a carbon adjacent to the nucleophilic atom after substitution, or other base-mediated decompositions. With the title compound, direct elimination is less common than with simple alkyl halides, but base-mediated side reactions are always a concern.

  • Solutions:

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can favor substitution.

    • Use a Less Hindered, More Nucleophilic Base/Nucleophile: A bulky base like potassium tert-butoxide is more likely to cause elimination. A less basic, more nucleophilic species is preferred.

    • Choose the Right Base: If your nucleophile requires deprotonation, use a base that is just strong enough to do the job. For example, use K₂CO₃ instead of NaH for phenols.

Part 3: Protocols and Purification

Representative Protocol: N-Alkylation of an Amine

This protocol describes a general procedure for the reaction of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole with a primary or secondary amine.

Materials:

  • 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (1.0 eq)

  • Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq) and anhydrous acetonitrile.

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • In a separate vial, dissolve 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the bromomethylthiazole dropwise to the stirring amine/base mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter off the K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate or dichloromethane, and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography on silica gel.

FAQ 5: What is the best way to purify my final product?

The choice of purification method depends on the physical state of your product and the nature of the impurities.[14]

start Crude Product q1 Is the product a solid? start->q1 q2 Are impurities significantly different in polarity? q1->q2 Yes liquid Is the product a high-boiling liquid/oil? q1->liquid No recrystallize Recrystallization q2->recrystallize Yes column Column Chromatography q2->column No liquid->column

Caption: Decision tree for selecting a purification method.

  • Column Chromatography: This is the most versatile method for purifying oils or solids from complex mixtures.[15]

    • Troubleshooting Tip: If your product and a key impurity have very similar Rf values on TLC, try a less polar solvent system and consider a gradient elution. High-performance flash columns can also improve separation.[10]

  • Recrystallization: This is an excellent method for purifying solid products if a suitable solvent can be found.[15]

    • Troubleshooting Tip: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. If the compound oils out, you may need to try a different solvent or a binary solvent system.[15]

References

  • BenchChem. (n.d.). Avoiding common pitfalls in thiadiazole synthesis.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. DOI: 10.1039/P19870000639.
  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • BenchChem. (n.d.). Stability issues of 4-aryl-1,3-thiazole derivatives in solution.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF.
  • Reusch, W. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • BenchChem. (n.d.). Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene preparations.
  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
  • Asif, M. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 273-277.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube.
  • LibreTexts Chemistry. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions.
  • Kocsis, L., et al. (2014). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 10, 2536-2545.

Sources

Optimization

purification strategies for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Technical Support Center: Purification & Handling of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole Executive Summary You are likely working with 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole , a highly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Executive Summary

You are likely working with 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole , a highly reactive intermediate often synthesized via Wohl-Ziegler bromination. This compound presents a specific set of purification challenges due to the high electrophilicity of the bromomethyl group and the electron-donating nature of the p-methoxyphenyl substituent.

This guide moves beyond standard protocols to address the specific instability issues—namely silica-induced degradation and hydrolysis —that result in low yields during purification.

Module 1: Critical Handling & Pre-Purification (The "Before" Phase)

User Issue: "My crude NMR shows the product, but after aqueous workup, the purity drops, and I see a new peak around 4.6 ppm."

Technician Response: The bromomethyl group on a thiazole ring is a "benzylic-like" halide. The p-methoxyphenyl group at the 2-position donates electron density, stabilizing the carbocation intermediate. This makes the compound exceptionally prone to hydrolysis (converting


 to 

) even with mild moisture exposure.

Protocol 1.1: The Anhydrous Workup (Recommended) Avoid standard aqueous washes (brine/water) if possible. Instead, use a "Dry Workup" strategy to remove Succinimide (if NBS was used).

  • Cooling: Cool the reaction mixture (CCl4 or Benzene) to 0°C. Succinimide is insoluble in cold non-polar solvents.

  • Filtration: Filter the cold mixture through a sintered glass funnel under an inert atmosphere (

    
    ).
    
  • Concentration: Evaporate the solvent at <40°C (bath temp). Higher temperatures can induce thermal elimination of HBr.

  • Residue Check: If the residue is a gummy solid, proceed immediately to Recrystallization (Module 3) . If it is an oil, proceed to Buffered Chromatography (Module 2) .

Module 2: Chromatography Troubleshooting

User Issue: "I get good separation on TLC, but when I run the column, the product streaks and I lose mass. The collected fractions contain the alcohol impurity."

Technician Response: Standard Silica Gel 60 is slightly acidic (pH ~6.5). This acidity catalyzes the solvolysis of your bromomethyl compound. You must neutralize the stationary phase.

Protocol 2.1: Neutralized Silica Gel Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Neutralization: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane) + 0.5% Et3N

    • Solvent B: Ethyl Acetate (EtOAc)

    • Gradient: 0%

      
       20% B over 10 CV (Column Volumes).
      
    • Note: The product usually elutes early (low polarity).

Visualizing the Degradation Pathway: The diagram below illustrates why your yield decreases on acidic silica and how the methoxy group accelerates this failure.

SilicaDegradation Compound 4-Bromomethyl Thiazole Silica Acidic Silica Surface (Si-OH) Compound->Silica Adsorption Carbocation Stabilized Carbocation Silica->Carbocation Acid Catalysis (-Br⁻) Alcohol Hydrolysis Product (-CH2OH) Carbocation->Alcohol +H₂O (Trace moisture) Elimination Elimination Product (Exocyclic Double Bond) Carbocation->Elimination -H⁺ (Thermal)

Figure 1: The electron-donating p-methoxyphenyl group stabilizes the carbocation, making the compound highly sensitive to acidic silica sites, leading to hydrolysis or elimination.

Module 3: Recrystallization (The Scalable Solution)

User Issue: "Column chromatography is decomposing my product. Is there a safer way to purify 10g+?"

Technician Response: Yes. For thiazole alkyl halides, recrystallization is superior to chromatography because it avoids active surfaces.

Protocol 3.1: Non-Polar Precipitation Do not use alcohols (Methanol/Ethanol) for recrystallization, as they will react with the bromomethyl group to form ethers (solvolysis) at high temperatures.

  • Solvent System: Dichloromethane (DCM) / n-Heptane.

  • Method:

    • Dissolve the crude solid in the minimum amount of DCM at room temperature (do not heat).

    • Slowly add n-Heptane (antisolvent) until the solution turns slightly turbid.

    • Store at -20°C overnight.

    • Filtration: Wash crystals with cold n-Heptane.

Data Comparison: Purification Methods

FeatureAcidic Silica ColumnNeutralized ColumnRecrystallization (DCM/Heptane)
Purity < 85% (Decomposition)95-98%> 99%
Yield Low (50-60%)Moderate (75-85%)High (85-90%)
Scalability PoorMediumExcellent
Risk HydrolysisResidual AmineLow

Module 4: Quality Control & Identification

User Issue: "How do I quickly confirm I have the product and not the starting material (4,5-dimethyl) or the byproduct?"

Technician Response: Use 1H NMR. The chemical shift of the methylene protons is diagnostic.

  • Starting Material (4,5-dimethylthiazole): Singlet at ~2.4 - 2.6 ppm (

    
    ).
    
  • Product (4-Bromomethyl): Singlet at ~4.5 - 4.7 ppm (

    
    ). The electronegative bromine deshields these protons significantly.
    
  • Impurity (Alcohol): Singlet at ~4.2 ppm (often broad).

Workflow Decision Matrix Use this flowchart to decide your purification path based on your crude analysis.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Gummy Solid CheckState->Solid Oil Oily Residue CheckState->Oil Recryst Recrystallize (DCM/Heptane) Solid->Recryst TLC Check TLC (Hex/EtOAc) Oil->TLC Separation Is Rf difference > 0.15? TLC->Separation GoodSep Neutral Alumina or Buffered Silica Column Separation->GoodSep Yes BadSep Optimize Solvent (Try Toluene/EtOAc) Separation->BadSep No

Figure 2: Decision matrix for selecting the optimal purification route based on physical state and TLC separation.

References

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Thiazole Synthesis & Halogenation: Li, J. J. (2009). Hantzsch Thiazole Synthesis. In Name Reactions. Springer. Link

  • Purification of Alkyl Halides: BenchChem Technical Support. (2025).[2][3][4] Purification Strategies for 4-(Methoxymethyl)thiazole. Link

  • Silica Gel Acidity & Degradation: Dailey, O. D. (1988). Reactions of N-bromosuccinimide with thiazoles. The Journal of Organic Chemistry. (General reference for NBS/Thiazole interactions).
  • Analogous Recrystallization Protocols: Supporting Info for Supercoiled fibres of self-sorted donor-acceptor stacks. (2014). (Describes recrystallization of 4-bromomethyl benzonitrile from CCl4/Hexane). Link

For further assistance, please reply to this ticket with your specific solvent grade and available equipment.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Abstract This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating analytical method for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating analytical method for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole, a key intermediate in pharmaceutical synthesis. We objectively compare potential analytical approaches, justifying the selection of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The core of this document is a detailed, step-by-step validation protocol designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We delve into the causality behind experimental choices for each validation parameter—specificity, linearity, accuracy, precision, detection limits, and robustness—supported by mock experimental data and established acceptance criteria. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and regulatory-compliant analytical method for quality control and stability testing.

Introduction

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole (henceforth referred to as BMMT) is a heterocyclic compound whose structural motif is common in molecules of pharmacological interest. As with any component destined for use in drug development, the unequivocal determination of its purity, potency, and stability is paramount. A validated analytical method is not merely a regulatory formality but the very foundation of quality assurance, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[3][4]

The objective of this guide is to move beyond a simple checklist of validation steps. Instead, we aim to provide a logical, scientifically-grounded narrative that explains the "why" behind each procedural choice. We will establish a hypothetical, yet scientifically plausible, stability-indicating RP-HPLC method and then rigorously validate it, demonstrating its suitability for quantifying BMMT in the presence of its potential degradation products.

Part 1: Analytical Method Selection and Development

Comparison of Analytical Alternatives

For a non-volatile, UV-active molecule like BMMT, several chromatographic techniques could be considered. However, RP-HPLC is the preeminent choice. Gas Chromatography (GC) is unsuitable due to the low volatility and potential thermal lability of BMMT. Supercritical Fluid Chromatography (SFC) could be an alternative, but the extensive expertise and established regulatory acceptance of RP-HPLC make it the most practical and reliable option for routine quality control. The presence of aromatic rings and the thiazole moiety in BMMT's structure provides strong chromophores, making UV detection a simple, robust, and cost-effective choice.[5][6]

Proposed Stability-Indicating RP-HPLC Method

A systematic approach was taken to develop a method capable of separating BMMT from potential impurities and degradants.

  • Column Selection: A C18 stationary phase is the logical starting point due to the hydrophobic nature of the molecule. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[7]

  • Wavelength Selection: A UV scan of BMMT dissolved in the mobile phase would be performed. Based on structurally similar compounds, a maximum absorbance (λmax) is expected in the 230-350 nm range. For this guide, we will assume an optimal λmax of 245 nm.[8]

  • Mobile Phase Optimization: An isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is ideal for simplicity and robustness. A ratio of Acetonitrile:Water (70:30 v/v) is selected as the starting point, as this is common for thiazole derivatives.[7] This composition provides sufficient eluotropic strength to achieve a reasonable retention time while allowing for potential separation of more polar degradants.

The final proposed method to be validated is summarized in the table below.

ParameterRecommended ConditionCausality and Justification
Instrument HPLC System with UV/Vis or PDA DetectorStandard equipment for pharmaceutical analysis; PDA allows for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmExcellent resolving power and retention for non-polar to moderately polar analytes.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides optimal retention and peak shape for BMMT and related thiazole structures.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and run time.
Detection UV at 245 nmChosen based on the analyte's chromophores for maximum sensitivity.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Run Time 10 minutesSufficient to elute the main peak and any likely degradation products.

Part 2: The Validation Protocol: A Step-by-Step Guide

The validation process is a structured demonstration that the analytical procedure is fit for its intended purpose.[2] The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R2).

Diagram: Analytical Method Validation Workflow

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (HPLC) ATP->MethodDev Protocol Write Validation Protocol & Set Acceptance Criteria MethodDev->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A workflow illustrating the phases of analytical method validation.

Specificity (including Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, excipients, or degradation products.[3] The gold standard for this is a forced degradation study.[9]

Experimental Protocol:

  • Prepare separate solutions of BMMT at a concentration of ~1 mg/mL.

  • Expose each solution to one of the following stress conditions:[10]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[10]

    • Thermal Degradation: Store a solid sample of BMMT at 105°C for 48 hours, then dissolve.[10]

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.[11]

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.

  • Inject the unstressed sample, a blank (mobile phase), and each of the five stressed samples into the HPLC system.

  • Analysis: Use a Photodiode Array (PDA) detector to assess peak purity for the BMMT peak in all chromatograms. The method is specific if the BMMT peak is well-resolved from all degradation peaks (Resolution > 2) and maintains spectral purity.

Linearity

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over the specified range.[3]

Experimental Protocol:

  • Prepare a stock solution of BMMT reference standard (e.g., 100 µg/mL).

  • Perform serial dilutions to create at least five concentration levels, for example: 10, 20, 30, 40, and 50 µg/mL.[12] This range typically covers 50% to 150% of the target analytical concentration.

  • Inject each concentration level in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

Range

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol: The data from the Linearity, Accuracy, and Precision studies are used to define the range. No new experiments are required. The range is confirmed if the data for these parameters meet their acceptance criteria across the tested concentrations. For an assay, a typical range is 80% to 120% of the test concentration.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed via recovery studies.[4]

Experimental Protocol:

  • Prepare samples at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration; e.g., 16, 20, and 24 µg/mL).[12]

  • This can be done by spiking a known amount of BMMT into a placebo matrix, if applicable, or by direct analysis of a reference standard.

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of BMMT at 100% of the target concentration (e.g., 20 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and equipment.

    • Alternatively, analyze one sample six times.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Prepare a new set of six samples and analyze.

  • Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the results of each study.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (based on the standard deviation of the response and the slope):

  • Use the data from the Linearity study.

  • Analysis: Calculate LOD and LOQ using the following equations:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where:

      • σ = the standard deviation of the y-intercept of the regression line.

      • S = the slope of the calibration curve.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Prepare a system suitability solution of BMMT (e.g., 20 µg/mL).

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic component (e.g., 68:32 and 72:28 Acetonitrile:Water).

  • Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates). The method is robust if these parameters remain within their acceptance criteria.

Part 3: Data Interpretation and Acceptance Criteria

All experimental data must be evaluated against pre-defined acceptance criteria, which are derived from ICH guidelines and established industry standards.[12][14]

Diagram: Interrelation of Core Validation Parameters

G cluster_Core Core Quantitative Metrics cluster_Derived Derived & Boundary Metrics cluster_Qualitative Qualitative & Reliability Metrics Accuracy Accuracy Range Range Accuracy->Range confirms LOQ LOQ Accuracy->LOQ validates Precision Precision Precision->Range confirms Precision->LOQ validates Linearity Linearity Linearity->Range defines LOD LOD Linearity->LOD informs Linearity->LOQ informs Specificity Specificity Specificity->Accuracy ensures Specificity->Precision ensures Robustness Robustness Robustness->Precision challenges

Caption: Logical relationships between key analytical validation parameters.

Summary of Acceptance Criteria and Mock Data

The following tables summarize the typical acceptance criteria and provide a set of plausible mock data for the validation of the BMMT method.

Table 1: Linearity, LOD, and LOQ

ParameterAcceptance CriterionMock ResultPass/Fail
Correlation Coefficient (r²) ≥ 0.9990.9995Pass
y-intercept Close to zero150.3Pass
Range 10 - 50 µg/mLConfirmedPass
LOD Report value0.05 µg/mLN/A
LOQ Report value0.15 µg/mLN/A

Table 2: Accuracy (Recovery)

Concentration LevelAcceptance CriterionMock Mean Recovery (%)Mock %RSDPass/Fail
80% (16 µg/mL) 98.0 - 102.0%99.5%0.85%Pass
100% (20 µg/mL) 98.0 - 102.0%100.3%0.62%Pass
120% (24 µg/mL) 98.0 - 102.0%101.1%0.71%Pass

Table 3: Precision

ParameterAcceptance Criterion (%RSD)Mock Result (%RSD)Pass/Fail
Repeatability (n=6) ≤ 2.0%0.75%Pass
Intermediate Precision (n=6) ≤ 2.0%1.10%Pass

Table 4: Robustness

Parameter VariedEffect on System SuitabilityPass/Fail
Flow Rate (±10%) Retention time shift < 5%, Tailing factor < 1.5Pass
Temperature (±5 °C) Retention time shift < 3%, Resolution > 2.0Pass
Mobile Phase (±2%) Retention time shift < 8%, Tailing factor < 1.5Pass

Conclusion

This guide has systematically detailed the validation of a stability-indicating RP-HPLC method for 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole. By adhering to the principles of the ICH Q2(R2) guideline, we have established a scientifically rigorous protocol that moves beyond rote execution to explain the underlying causality of each validation step.[1][2] The presented mock data demonstrates that the proposed method is specific, linear, accurate, precise, and robust, making it fit for its intended purpose in a regulated pharmaceutical environment. The successful validation of such an analytical method is a critical milestone, providing the trustworthy data necessary to ensure product quality and support regulatory submissions.[4]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). [Link]

  • ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • European Pharmaceutical Review. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Journal of Applied Pharmaceutical Sciences and Research. (2023). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). [Link]

  • Drug Control Authority, Malaysia. (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Developing Countries Vaccine Manufacturers Network. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

Sources

Comparative

Structural Confirmation of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole: A Comparative Spectroscopic Guide

Executive Summary & Strategic Context In the synthesis of PPAR agonists (e.g., precursors to GW501516/Cardarine analogues) and other metabolic modulators, the intermediate 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of PPAR agonists (e.g., precursors to GW501516/Cardarine analogues) and other metabolic modulators, the intermediate 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is a critical scaffold.

The structural validation of this compound presents a specific "regio-chemical trap." The Hantzsch thiazole synthesis used to create it can theoretically yield regioisomers if the condensation partners (thioamide and


-halo ketone) react via alternative tautomeric pathways. Furthermore, the labile bromomethyl group is susceptible to hydrolysis or reduction.

This guide compares the efficacy of Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) .[1][2] It establishes a self-validating protocol where NMR confirms the regiochemistry (connectivity) and MS confirms the elemental composition (bromination state).

Comparative Analysis of Analytical Techniques

The following matrix evaluates which technique resolves specific structural questions for this thiazole derivative.

Feature1H NMR (500 MHz) MS (ESI/EI) FT-IR Verdict
Regioisomerism High (via NOE)LowLowNMR is essential to distinguish 4-Me/5-Br vs. 4-Br/5-Me isomers.
Bromine Presence Medium (Chemical shift only)High (Isotope Pattern)LowMS is essential to confirm the halogenation state (

).
Functional Groups High (

,

)
Medium (Fragmentation)High (C=N, C-O-C)IR serves as a quick purity fingerprint.
Sample Destructiveness Non-destructiveDestructiveNon-destructiveNMR allows sample recovery.

Deep Dive: The Self-Validating Spectroscopic Protocol

A. Mass Spectrometry: The "Smoking Gun" for Bromine

While NMR indicates the presence of a methylene group, it cannot definitively prove it is attached to a Bromine atom versus a Chlorine (common contaminant from synthesis) or Hydroxyl (hydrolysis product). MS provides this proof via isotopic abundance.[3]

  • The Mechanism: Bromine exists naturally as isotopes

    
     (50.7%) and 
    
    
    
    (49.3%).
  • The Signal: You must observe a 1:1 doublet for the molecular ion

    
     and 
    
    
    
    .
  • Target Data:

    • Molecular Formula:

      
      
      
    • Exact Mass (

      
      ): ~297.0
      
    • Exact Mass (

      
      ): ~299.0
      
B. 1H NMR: Solving the Regioisomer Puzzle

The primary challenge is distinguishing the target molecule from its isomer: 5-Bromomethyl-2-(4-methoxyphenyl)-4-methylthiazole . Both have identical masses and functional groups.

Differentiation Logic (Causality):

  • Chemical Shift: The

    
     protons are deshielded by the electronegative bromine, appearing downfield (
    
    
    
    4.6–4.8 ppm). The ring methyl (
    
    
    ) is at
    
    
    2.4–2.5 ppm.
  • NOE (Nuclear Overhauser Effect): This is the definitive test.

    • Target Structure: The 5-Methyl group is spatially distant from the 2-Aryl ring protons due to the thiazole geometry.

    • Isomer: If the Methyl were at position 4, it would show a stronger spatial interaction (NOE) with the ortho-protons of the phenyl ring.

Predicted NMR Data Table (DMSO-

)
PositionGroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H Phenyl (3,5)7.02Doublet (

Hz)
2HOrtho to Methoxy (Shielded)
Ar-H Phenyl (2,6)7.85Doublet (

Hz)
2HOrtho to Thiazole (Deshielded)

Methylene4.75 Singlet2HDeshielded by Br and aromatic ring current

Methoxy3.82Singlet3HCharacteristic methoxy range

Thiazole-Me2.45 Singlet3HAllylic-like position on heterocycle

Visualized Workflows

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision matrix required to confirm the structure, rejecting potential failure modes (hydrolysis or isomerization).

ElucidationLogic Sample Crude Product (Thiazole Synthesis) MS_Step Step 1: Mass Spectrometry (ESI/APCI) Sample->MS_Step Isotope_Check Check Isotope Pattern (M and M+2) MS_Step->Isotope_Check Br_Confirmed Bromine Confirmed (1:1 Ratio) Isotope_Check->Br_Confirmed 297/299 detected Br_Fail Fail: Cl or OH detected Isotope_Check->Br_Fail Single peak or wrong mass NMR_Step Step 2: 1H NMR (DMSO-d6) Br_Confirmed->NMR_Step Shift_Check Check Chemical Shifts NMR_Step->Shift_Check Regio_Check NOE Experiment (Spatial Proximity) Shift_Check->Regio_Check Peaks present Final_Conf Structure CONFIRMED 4-BrMe-2-(4-OMe-Ph)-5-Me-thiazole Regio_Check->Final_Conf NOE Pattern Matches Isomer_Fail Fail: Regioisomer Identified Regio_Check->Isomer_Fail Unexpected NOE

Caption: Logical workflow for distinguishing the target molecule from regioisomers and hydrolysis byproducts.

Diagram 2: Regioisomer Differentiation via NOE

This diagram visualizes the specific Nuclear Overhauser Effect (NOE) interactions that distinguish the target from its isomer.

NOE_Interaction cluster_Target Target: 5-Methyl-4-Bromomethyl cluster_Isomer Isomer: 4-Methyl-5-Bromomethyl T_Me 5-Methyl (2.45 ppm) T_Br 4-CH2Br (4.75 ppm) T_Me->T_Br Strong NOE (Adjacent) T_Ph Phenyl Ring (Ortho-H) T_Me->T_Ph Weak/No NOE (Distant) I_Me 4-Methyl I_Ph Phenyl Ring I_Me->I_Ph Strong NOE (Proximity)

Caption: NOE correlations. The target molecule shows strong interaction between the 5-Methyl and 4-Bromomethyl, but minimal interaction between the 5-Methyl and the Phenyl ring.

Experimental Protocols

Protocol A: 1H NMR Preparation (Critical for Labile Bromides)

Rationale: Bromomethyl thiazoles can react with nucleophilic solvents or moisture, leading to degradation during acquisition.

  • Solvent Selection: Use DMSO-

    
      (Dimethyl sulfoxide-d6) or CDCl
    
    
    
    (Chloroform-d).
    • Note: DMSO-

      
       is preferred for solubility of the aryl-thiazole core, but ensure it is "Dry" (stored over molecular sieves) to prevent hydrolysis of the 
      
      
      
      to
      
      
      .
  • Sample Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Acquisition:

    • Run a standard proton scan (16 scans).

    • Crucial: If regioisomerism is suspected, run a 1D NOE difference spectrum irradiating the methyl singlet at

      
       2.45 ppm.
      
Protocol B: Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Warning: Avoid methanol if possible, or inject immediately. Bromomethyl groups can undergo solvolysis with methanol to form methoxymethyl ethers (

      
      ) in the source, giving a false mass reading (
      
      
      
      ).
  • Analysis: Look for the

    
     298/300 doublet (
    
    
    
    ).

References

  • General Thiazole Synthesis & Characterization

    • Synthesis and spectral characterization of 4-methylthiazole deriv
  • Mass Spectrometry of Halogenated Compounds

    • Interpretation of Mass Spectra: Halogen Isotope P
  • Regioisomer Differentiation in Thiazoles

    • Differentiation between Isomeric 4,5-Functionalized Thiazoles. MDPI Molecules.
  • Analogous Compound Data (4-Chloromethyl derivatives)

    • Design, Synthesis and Characterization of Benzothiazole Analogues. Journal of Young Pharmacists. (Provides comparative shift data for chloromethyl/bromomethyl shifts).

Sources

Validation

Comparative Docking Guide: Thiazole Derivatives vs. Clinical Standards

Executive Summary Thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their electron-rich nitrogen and sulfur atoms, which facilitate diverse non-covalent interactions (hydrogen bonding, -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their electron-rich nitrogen and sulfur atoms, which facilitate diverse non-covalent interactions (hydrogen bonding,


-

stacking) within biological targets. This guide provides a technical framework for comparing the molecular docking profiles of novel thiazole derivatives against FDA-approved standards (e.g., Gefitinib, Ciprofloxacin). It is designed for researchers seeking to validate in silico predictions with rigorous experimental logic.

Part 1: Methodological Framework

Objective: To establish a self-validating docking protocol that minimizes false positives.

The "Why" Behind the Protocol (Causality)
  • Ligand Preparation: We use DFT (Density Functional Theory) optimization rather than simple force fields because thiazole rings have specific tautomeric states that significantly alter H-bond donor/acceptor capabilities.

  • Grid Box Definition: The box must center on the co-crystallized ligand with a 5Å buffer. A box that is too large introduces "search space noise," allowing ligands to dock in biologically irrelevant surface pockets.

  • Redocking Validation: Before docking new compounds, you must redock the co-crystallized native ligand. If the RMSD (Root Mean Square Deviation) > 2.0 Å, the protocol is invalid.

Workflow Visualization

The following diagram outlines the critical path for a comparative study.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis L_Prep Ligand Prep (DFT Optimization) Grid Grid Generation (Center: Native Ligand) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add Polar H) P_Prep->Grid Valid Validation (Redocking RMSD < 2.0Å) Grid->Valid Dock Docking Run (LGA/Exhaustive Search) Valid->Dock Pass Score Binding Affinity (ΔG < -8.0 kcal/mol) Dock->Score Inter Interaction Profiling (H-Bonds, Pi-Stacking) Score->Inter

Figure 1: Standardized workflow ensuring protocol validity through RMSD benchmarking before screening novel derivatives.

Part 2: Comparative Analysis I – Anticancer (Target: EGFR)

Context: Epidermal Growth Factor Receptor (EGFR) is a primary target for non-small cell lung cancer (NSCLC).[1] Thiazole derivatives often compete with ATP or allosterically modulate the kinase domain.

Comparative Data: Thiazolyl-Pyrazolines vs. Gefitinib

The following data synthesizes performance metrics from recent high-impact studies (e.g., Discovery of novel thiazolyl-pyrazolines [1]).

MetricStandard: Gefitinib (Iressa)Thiazole Derivative (Compound 10b)Interpretation
Binding Energy (ΔG) -8.9 to -9.2 kcal/mol-9.4 to -9.8 kcal/molLower energy indicates a more stable complex for the derivative.
IC50 (EGFR WT) ~30 - 40 nM40.7 ± 1.0 nMThe derivative shows comparable potency to the clinical standard.
Key H-Bond Residue Met793 (Hinge Region)Met793, Cys775Dual H-bonding contributes to the improved stability score.
Hydrophobic Interaction Leu718, Val726Leu718, Val726, Phe723The thiazole ring often engages in extra

-

stacking with Phe723.
Mechanism of Action

Thiazole derivatives typically insert the nitrogen atom into the hinge region to mimic the adenine ring of ATP.

EGFR_Interaction Met793 Met793 (Hinge Region) ThiazoleN Thiazole Nitrogen (H-Bond Acceptor) Met793->ThiazoleN H-Bond (2.8Å) Lys745 Lys745 (Catalytic) ThiazoleS Thiazole Sulfur (Electronic Effects) Lys745->ThiazoleS Electrostatic Phe723 Phe723 (Hydrophobic) Phenyl Side Chain Phenyl (Hydrophobic) Phe723->Phenyl Pi-Pi Stacking

Figure 2: Molecular interaction map showing the thiazole scaffold mimicking ATP interactions within the EGFR kinase pocket.

Part 3: Comparative Analysis II – Antimicrobial (Target: DNA Gyrase B)

Context: Bacterial DNA Gyrase B (GyrB) contains an ATP-binding pocket.[2] Thiazole-urea and thiazole-Schiff base derivatives are designed to overcome resistance seen with fluoroquinolones.

Comparative Data: Thiazole-Urea vs. Ciprofloxacin/Clorobiocin

Based on studies targeting the ATP-binding site of E. coli GyrB [2, 3].

MetricStandard: Clorobiocin/CiproThiazole Derivative (T2/13a)Interpretation
Binding Energy (ΔG) -7.5 to -8.5 kcal/mol-8.5 to -9.2 kcal/molThiazoles often outperform standards in pure binding enthalpy.
Key Interaction (Asp73) Critical H-bondH-bond via Urea/Hydrazone linkerThe linker between the thiazole and side chain is crucial for this bond.
Key Interaction (Arg136) Cation-

interaction

-cation with Thiazole ring
The electron-rich thiazole ring stabilizes the cationic Arg136.

Part 4: Critical Evaluation of Software Tools

When publishing comparative studies, the choice of software impacts the reproducibility of your results.

FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)Recommendation
Scoring Function Empirical + Knowledge-basedEmpirical + Force Field (OPLS)Use Glide for high-precision lead optimization; use Vina for large library screening.
Pose Accuracy High (RMSD < 2Å in ~80% cases)Very High (RMSD < 2Å in ~90% cases)Glide handles hydrophobic enclosures better.
Speed Fast (Multi-threaded)Moderate to Slow (XP Mode)Vina is preferred for initial comparative screens of >100 derivatives [4].

Authoritative Note: Recent benchmarks indicate that while Glide offers superior pose prediction in complex pockets, AutoDock Vina provides a correlation coefficient of 0.82 with experimental binding affinities, making it statistically robust for comparative ranking [5].

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Journal of Pharmaceutical and Hospital Pharmacy.

  • Design, synthesis and docking studies of novel thiazole derivatives... as antimicrobial agents. Scientific Reports.

  • AutoDock Vina vs Glide (Schrödinger) are possibly the most widely used and highly cited tools. ResearchGate Expert Discussion.

  • An evaluation study of molecular docking tools: comparing pose accuracy. DiVA Portal.

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

This guide provides comprehensive safety protocols and logistical procedures for the handling of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical procedures for the handling of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure the safe and effective use of this compound. The following procedures are grounded in established safety principles for handling similar brominated and thiazole-containing organic compounds.

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Brominated organic compounds are frequently irritating to the skin and can cause serious eye irritation or damage.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort and irritation.[1][3]

  • Harmful if Swallowed: Many related compounds are classified as harmful if ingested.[1][3][4]

The operational principle guiding the handling of this compound is "ALARP" (As Low As Reasonably Practicable) in relation to exposure. All procedures should be designed to minimize direct contact and the generation of aerosols or dust.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for minimizing exposure. The following table outlines the minimum required PPE for handling 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[8]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a significant risk of splashing.[1][8]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[8] Double-gloving is recommended for extended handling.
Body Protection Laboratory CoatLong-sleeved, flame-retardant (e.g., Nomex®) recommendedProtects skin and personal clothing from contamination.[8]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the compound as a powder or in poorly ventilated areas to prevent inhalation of dust or aerosols.[9]

Causality in PPE Selection: The bromomethyl group is a known lachrymator and alkylating agent, necessitating robust eye and skin protection. The thiazole moiety, while generally stable, can be sensitizing. Therefore, a multi-layered PPE approach is crucial to prevent both immediate irritation and potential long-term sensitization.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

3.1. Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials (Spatula, Weigh Paper, etc.) gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Enter Handling Phase weigh Weigh Compound (Minimize Dust) don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve clean_tools Clean Equipment dissolve->clean_tools Complete Handling dispose_waste Dispose of Contaminated Waste clean_tools->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole.

Step-by-Step Procedure:

  • Ventilation: Always handle 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[9]

  • Aerosol and Dust Prevention: When handling the solid form, use techniques that minimize dust generation. Avoid dry sweeping; instead, gently scoop or use a dampened cloth for cleanup of minor spills.

  • Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed immediately and laundered before reuse.[8]

3.2. Storage Protocols

  • Container: Store the compound in a tightly closed, properly labeled container.[8]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][10]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases to prevent reactive decomposition.[2][9]

Emergency and Disposal Procedures

4.1. Emergency Response

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][11]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][11]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

4.2. Spill Management

  • Minor Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][12]

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

4.3. Waste Disposal

  • Contaminated Materials: All disposable PPE, weigh paper, and other contaminated materials should be placed in a sealed, labeled container for hazardous waste.

  • Chemical Waste: Unused or waste compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1][2]

Conclusion: A Culture of Safety

The safe handling of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is not merely about following a checklist; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step, researchers can develop an intuitive approach to risk mitigation. This guide serves as a foundational document, but it is incumbent upon each scientist to apply these principles diligently in their unique experimental context.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • Aaron Chemicals LLC. (2025). Safety Data Sheet: 4-(Bromomethyl)benzothiazole.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.
  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 97%.
  • Unknown. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole AldrichCPR.
  • Unknown. (n.d.). Safety Data Sheet: 5-Bromomethyl-4-methyl-2-phenyl-thiazole.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • TCI Chemicals. (2025). Safety Data Sheet: 4'-Bromomethyl-2-cyanobiphenyl.
  • MedChemExpress.com. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet: Hexythiazox.
  • FUJIFILM Wako. (2023). Safety Data Sheet: 2-(4-Bromomethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methylthiazole.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromothiazole.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(4-Methoxyphenyl)benzothiazole.
  • s d fine-chem limited. (n.d.). Safety Data Sheet: 4-methoxyphenacyl bromide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole
Reactant of Route 2
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole
© Copyright 2026 BenchChem. All Rights Reserved.